molecular formula C19H18O5 B1204505 Divanillalaceton

Divanillalaceton

Cat. No. B1204505
M. Wt: 326.3 g/mol
InChI Key: ISIMGBQRFXXNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Divanillalaceton is a natural product found in Curcuma longa with data available.

Scientific Research Applications

1. Vanillin and Divanillin in Health Applications

Vanillin, a plant secondary metabolite, is closely related to divanillin. Divanillin, the homodimer of vanillin, is recognized for its use as a taste enhancer and its potential as an anticancer drug. An interesting study found that divanillin acquires axial chirality when complexed with bovine serum albumin (BSA). This research highlights the significance of divanillin's interaction with proteins and its potential applications in pharmacology (Venturini et al., 2017).

2. Plant Secondary Metabolism Research

Divanillin, as a secondary plant metabolite, contributes to the vast diversity of plant compounds. Research in plant secondary metabolism, which includes compounds like divanillin, focuses on understanding the ecological and evolutionary roles of these compounds. This area of research is crucial for discovering new applications for plant-derived substances in various scientific fields (Hartmann, 2007).

3. Contribution to Drug Discovery

The field of drug discovery, which encompasses the study of compounds like divanillin, has evolved significantly over time. The understanding of molecular biology and genomics has been pivotal in discovering new drugs and therapeutic agents. Divanillin, through its chemical properties and interactions, could be a part of this ongoing scientific exploration (Drews, 2000).

properties

Product Name

Divanillalaceton

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3

InChI Key

ISIMGBQRFXXNON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O

synonyms

1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one
hylin

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one (20j, 0.41 g, 10.0 mmol) was stirred in methanol (50 ml) for 15 min at 50° C. Concentrated hydrochloric acid (1 drop) was added and the solution stirred for 3 hr at 50° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a semi-solid. The crude semi-solid was purified by preparative thin layer chromatography with ethyl acetate/hexane to give 0.31 g (96%) of a yellow solid: mp 84-86° C. [expected mp 82-83° C.]; 1H NMR: δ 3.89 (s, 6H), 6.87 (d, 2H, J=8.4 Hz), 6.88 (d, 2H, J=15.9 Hz), 7.10 (m, 4H), 7.62 (d, 2H, J=15.9 Hz); 13C NMR: δ 56.1, 109.8, 114.8, 123.3, 123.4, 127.5, 143.0, 146.8, 148.1, 188.6.
Name
1,5-Bis(4-methoxymethoxy-3-methoxyphenyl)-1, 4-pentadien-3-one
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
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Yield
96%

Synthesis routes and methods II

Procedure details

From vanillin and acetone in a 2:1 molar rate in acid medium, in temperatures that changes between 25 and 60° C., under ultrasonic irradiation conditions in a range from 25 to 40 KHz for a period of 1 to 3 hours further putting the reacted mixture into water/ice until producing the raw product, which dissolves in a solution of sodium hydroxide or potassium hydroxide (between 10-30%) being filtered; the filtrated is treated with hydrochloric acid or sulphuric acid from a concentration between 10-30%, the obtained product being filtered again, finally it is washed with distillated water until obtaining a neutral pH, this operation being repeated until the total purification of the product, not being necessary to perform a new purification of the compound using other procedures such as recrystallization or chromatographic column (the purity was determined by means of the HPLC technique):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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